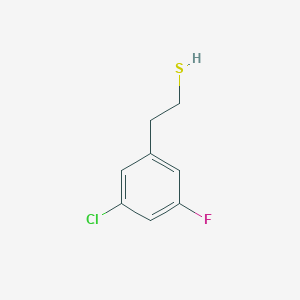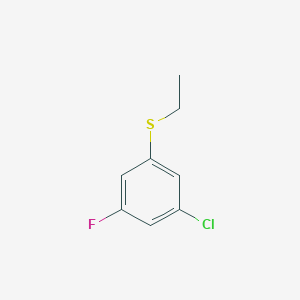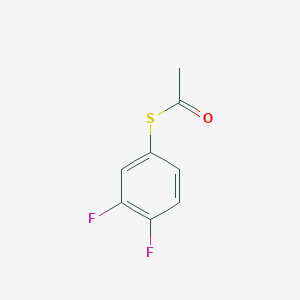
4-Methoxy-3-n-propoxyphenethyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-n-propoxyphenethyl alcohol is an organic compound that belongs to the class of phenethyl alcohols It is characterized by the presence of a methoxy group at the 4th position and a propoxy group at the 3rd position on the phenyl ring, with an ethyl alcohol chain attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxy-3-n-propoxyphenethyl alcohol can be synthesized through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed using aqueous alkali hydroxide solutions to produce alcohols through nucleophilic substitution.
Hydration of Alkenes: Direct hydration of alkenes in the presence of a catalyst or indirect hydration via the addition of sulfuric acid followed by hydrolysis.
Grignard Synthesis: Reaction of Grignard reagents with suitable carbonyl compounds can yield primary, secondary, or tertiary alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Methoxy-3-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of corresponding alkanes or ethers.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid for hydration reactions, palladium for hydrogenation reactions.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, ethers.
Substitution: Various substituted phenethyl alcohol derivatives.
科学的研究の応用
4-Methoxy-3-n-propoxyphenethyl alcohol has several applications in scientific research:
作用機序
The mechanism of action of 4-Methoxy-3-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-Methoxy-3-n-propoxyphenethyl alcohol can be compared with other similar compounds to highlight its uniqueness:
特性
IUPAC Name |
2-(4-methoxy-3-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-8-15-12-9-10(6-7-13)4-5-11(12)14-2/h4-5,9,13H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVITSKREVOMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990017.png)







